What is the chemical structure of TPU-0037A?
What is the chemical structure of TPU-0037A?
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the antibiotic compound TPU-0037A. The information is intended for researchers, scientists, and professionals involved in drug development and microbiology. It is important to note that TPU-0037A is a distinct chemical entity and is not related to thermoplastic polyurethane (TPU), a type of polymer.
Chemical Structure and Properties
TPU-0037A is an antibiotic that belongs to the lydicamycin (B608755) family of natural products.[1][2][3] It is a congener of lydicamycin, meaning it shares a similar chemical structure.[1][2][3] The compound is produced by the bacterium Streptomyces platensis TP-A0598.
| Identifier | Value |
| Chemical Name | 30-Demethyl-lydicamycin |
| CAS Number | 485815-59-6[4] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀[4] |
| Molecular Weight | 841.08 g/mol [5] |
| SMILES | O=C(C1=C(CNC1=O)O)C2(C3C(C(C(O)CC3)O)C=C(C)C2CCC(C)C(O)/C(C)=C/CC(O)/C=C/C(C)C(O)/C=C/CC(O)/C=C/CC(O)CC4N(CCC4)C(N)=N)C |
| InChI | InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-58H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+ |
Biological Activity
TPU-0037A exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[1][2][3][6] Notably, it is active against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[4] Its activity against Gram-negative bacteria is limited.[2][3][6]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of TPU-0037A against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5[1][2][3][6] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5[1][2][3][6] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5[1][2][3][6] |
| Escherichia coli | Gram-negative | >50[1][2][3][6] |
| Proteus mirabilis | Gram-negative | >50[1][2][3][6] |
| Proteus vulgaris | Gram-negative | >50[1][2][3][6] |
| Pseudomonas aeruginosa | Gram-negative | >50[1][2][3][6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to assess the potency of an antimicrobial agent. A standard method for this is the broth microdilution assay.
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on established methods.
1. Preparation of Materials:
- Test organism cultured on a fresh (18-24 hour) agar (B569324) plate.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- TPU-0037A stock solution of known concentration.
- Sterile 96-well microtiter plates.
- Sterile saline or phosphate-buffered saline (PBS).
- 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
- Select 3-5 isolated colonies of the test organism from the agar plate.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform a two-fold serial dilution of TPU-0037A in CAMHB directly in the 96-well plate.
- Typically, add 100 µL of CAMHB to wells 2 through 12.
- Add 200 µL of the highest concentration of TPU-0037A to well 1.
- Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.
- Discard 100 µL from well 10.
- Well 11 serves as the growth control (no antimicrobial agent).
- Well 12 serves as the sterility control (no bacteria).
4. Inoculation and Incubation:
- Add 100 µL of the final bacterial inoculum to wells 1 through 11.
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of TPU-0037A at which there is no visible growth.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for TPU-0037A has not been fully elucidated. However, as a member of the lydicamycin family, it is classified as a non-ribosomal peptide synthetase–polyketide synthase (NRPS-PKS) hybrid.[7] Antibiotics of this class often target fundamental cellular processes in bacteria.
Recent research on lydicamycin has also suggested a role in the inhibition of auxin transport in plants through the activation of flavonoid biosynthesis, demonstrating its potential for diverse biological activities.[8][9] In actinobacterial interactions, lydicamycins have been observed to induce morphological differentiation.[7]
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Proposed mechanism of action for TPU-0037A as an NRPS-PKS hybrid antibiotic.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. protocols.io [protocols.io]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
